2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567362
InChI: InChI=1S/C10H10BrF2NO/c1-6-3-2-4-7(9(6)11)10(15)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15)
SMILES: CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br
Molecular Formula: C10H10BrF2NO
Molecular Weight: 278.09 g/mol

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide

CAS No.:

Cat. No.: VC13567362

Molecular Formula: C10H10BrF2NO

Molecular Weight: 278.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide -

Specification

Molecular Formula C10H10BrF2NO
Molecular Weight 278.09 g/mol
IUPAC Name 2-bromo-N-(2,2-difluoroethyl)-3-methylbenzamide
Standard InChI InChI=1S/C10H10BrF2NO/c1-6-3-2-4-7(9(6)11)10(15)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15)
Standard InChI Key VSMUBUKLKRVIEM-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br
Canonical SMILES CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br

Introduction

"2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide" is a synthetic organic compound belonging to the class of substituted benzamides. Benzamides are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of bromine and difluoroethyl groups to the benzamide framework enhances its chemical reactivity and potential pharmacological applications. This article explores the chemical structure, synthesis, properties, and potential uses of this compound.

Synthesis

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide typically involves the following steps:

  • Bromination: Bromination of a methyl-substituted benzene derivative (e.g., 3-methylbenzoic acid) using brominating agents like bromine or N-bromosuccinimide (NBS).

  • Amidation: Conversion of the brominated benzoic acid to its corresponding amide by reacting with an amine derivative containing the difluoroethyl group (H2NCH2CF2H_2NCH_2CF_2) under dehydrating conditions.

  • Purification: The crude product is purified using recrystallization or chromatographic techniques.

This synthetic route requires precise control over reaction conditions to avoid undesired side reactions such as over-bromination or degradation of the difluoroethyl group.

Research Gaps and Future Directions

Despite its promising structure, research on 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide remains sparse. Future studies should focus on:

  • Biological Evaluation: Screening for antimicrobial, anticancer, and anti-inflammatory activities.

  • Toxicological Studies: Assessing safety profiles for potential pharmaceutical applications.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize biological activity.

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